2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a pyridazinone derivative characterized by:
- Pyridazinone core: A six-membered aromatic ring with two nitrogen atoms and a ketone group at position 6, critical for hydrogen bonding and enzyme interactions .
- 4-Trifluoromethylphenyl acetamide moiety: The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability .
Molecular Formula: C₁₉H₁₃ClF₃N₃O₂ (calculated based on structural analogs ).
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-15-4-2-1-3-14(15)16-9-10-18(28)26(25-16)11-17(27)24-13-7-5-12(6-8-13)19(21,22)23/h1-10H,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJQQBLZDVKICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazinone core.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This makes it a valuable candidate for further investigation in drug development.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds similar to 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide have shown significant cytotoxicity against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways associated with cancer progression.
Antimicrobial Activity
The compound's structural features suggest that it may possess antimicrobial properties. Preliminary studies have indicated that similar pyridazine derivatives can inhibit the growth of bacteria and fungi, making them candidates for further exploration as antimicrobial agents.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Techniques such as continuous flow reactors can enhance efficiency during large-scale synthesis. The detailed synthesis pathway often includes:
- Formation of the pyridazine core.
- Introduction of the chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution.
- Final acetamide formation through coupling reactions.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on related compounds demonstrated that derivatives with similar functional groups exhibited IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), indicating promising anticancer activity while maintaining low toxicity towards normal cells .
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives revealed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
- Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins, providing insights into its potential mechanisms of action in modulating biological pathways .
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Key Trends :
- Chlorine vs. Fluorine : Chlorophenyl groups improve receptor binding through hydrophobic interactions, while fluorophenyl derivatives prioritize metabolic stability .
- Trifluoromethyl Advantage : The -CF₃ group in the target compound confers superior resistance to cytochrome P450-mediated degradation compared to methyl or ethyl groups .
Anticancer Potential
- Analog Data: Pyridazinones with 2-chlorophenyl groups (e.g., N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide) show potent cytotoxicity against breast cancer cells (MCF-7) via ROS-mediated apoptosis .
- Target Compound Hypothesis : The trifluoromethyl group may enhance blood-brain barrier penetration, making it viable for glioblastoma research .
Enzyme Inhibition
- PDE4 Inhibition : Structural analogs with 4-chlorophenyl substituents exhibit IC₅₀ values <1 µM, suggesting the target compound’s para-substituted chlorine could optimize binding to PDE4’s hydrophobic pocket .
- COX-2 Selectivity : Fluorine-containing analogs (e.g., ) show moderate COX-2 inhibition, but chloro derivatives may achieve higher specificity due to steric effects .
Characterization :
- LCMS : Expected [M+H]⁺ = 424.08 (C₁₉H₁₄ClF₃N₃O₂⁺).
- 1H NMR: Aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10.3 ppm), pyridazinone CH (δ 6.5 ppm) .
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its complex structure includes a pyridazinone core, a chlorophenyl substituent, and a trifluoromethyl phenyl group. This unique arrangement of functional groups positions it as a candidate for various biological activities, particularly in the context of enzyme inhibition and receptor binding.
Molecular Characteristics
- Molecular Formula : C21H17ClN6O2
- Molecular Weight : Approximately 436.9 g/mol
- CAS Number : 1324057-01-3
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Preliminary studies suggest its potential in treating diseases associated with cell proliferation, including cancer. Its mechanism of action is believed to involve the modulation of specific molecular targets within biological pathways, which could lead to therapeutic applications in oncology and other fields.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticonvulsant Activity : A study evaluated several derivatives related to this compound for their anticonvulsant properties using animal models. The results indicated that certain derivatives showed protective effects against seizures, particularly in maximal electroshock (MES) tests. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the anilide moiety for enhancing anticonvulsant activity .
- In Vitro Studies : In vitro evaluations demonstrated that some derivatives exhibited moderate binding affinity to neuronal voltage-sensitive sodium channels, suggesting a mechanism for their anticonvulsant effects. This finding underscores the potential for developing new therapeutic agents based on this compound's structure .
- Toxicity Assessments : Toxicity studies conducted alongside pharmacological evaluations revealed that while some compounds exhibited significant activity, they also presented varying degrees of neurotoxicity at certain doses. This aspect is crucial for further development and optimization of safer derivatives .
Future Directions
Given its promising biological activity, further research is warranted to explore the full therapeutic potential of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide . Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways involved.
- Optimization of Derivatives : Modifying structural components to enhance efficacy and reduce toxicity.
- Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and effectiveness in human subjects.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide?
The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, acetic acid), and catalysts (e.g., HCl, H₂SO₄) to achieve high yields and purity. For example, similar pyridazinone derivatives are synthesized under reflux conditions (70–100°C) with yields ranging from 42% to 99% depending on substituents . Key steps include:
- Amide bond formation via coupling reactions.
- Ring closure to form the pyridazinone core. Analytical validation (TLC, NMR, HPLC) is critical at each stage to confirm intermediate purity .
Q. How can structural characterization be reliably performed for this compound?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and electronic environments .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve spatial arrangements of the chlorophenyl and trifluoromethylphenyl groups . Example spectral data from related compounds:
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (aromatic protons) | |
| ¹³C NMR | ~170 ppm (carbonyl groups) |
Advanced Research Questions
Q. How can conflicting data on bioactivity across studies be systematically addressed?
Contradictions in bioactivity (e.g., IC₅₀ values) may arise from differences in:
- Assay conditions (e.g., cell lines, incubation times).
- Compound purity (e.g., residual solvents affecting results). Mitigation strategies:
- Standardized protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Meta-analysis : Pool data from independent studies to identify trends (e.g., reports analgesic activity with ED₅₀ values <10 mg/kg in murine models) .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., FPR agonists in ) .
- MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories.
- QSAR modeling : Corate structural features (e.g., Cl, CF₃ substituents) with activity data to guide optimization .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- LC-MS/MS : Detect trace impurities (e.g., highlights side products from incomplete amide coupling).
- Optimization : Adjust reaction stoichiometry (e.g., excess acyl chloride for complete acylation) .
- Stability studies : Monitor degradation under stress conditions (pH, temperature) using accelerated stability protocols.
Data-Driven Methodological Guidance
Q. What in vitro and in vivo models are most relevant for evaluating pharmacological potential?
- In vitro :
Q. How can regioselectivity challenges during functionalization of the pyridazinone core be addressed?
- Protecting group strategies : Temporarily block reactive sites (e.g., NH of pyridazinone) during derivatization.
- Catalytic systems : Use Pd-mediated cross-coupling for selective C-H activation . Example: achieved regioselective substitution at the pyridazinone C3 position using morpholine derivatives .
Advanced Analytical Challenges
Q. What strategies resolve discrepancies in spectral interpretation (e.g., overlapping NMR signals)?
Q. How can computational and experimental data be integrated for reaction optimization?
Adopt the ICReDD framework ():
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for amide bond formation).
- High-throughput screening : Test computationally prioritized conditions (e.g., solvent polarity, catalyst loadings) .
Tables for Key Data Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
